5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
Overview
Description
5-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one is a complex organic compound that belongs to the class of benzothiazoles and benzimidazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
The synthesis of 5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically requires a catalyst such as piperidine and is carried out in an ethanol solvent . Another method involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce the reaction time and improve yields .
Chemical Reactions Analysis
5-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential to treat various diseases, including tuberculosis and Parkinson’s disease . In industry, it is used in the development of new materials, such as fluorescent dyes and imaging agents .
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar compounds to 5-(1,3-benzothiazol-2-yl)-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one include other benzothiazole and benzimidazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and therapeutic potential. For example, 2-arylbenzothiazoles are known for their anticancer properties, while 2-aminobenzothiazoles have been studied for their antimicrobial activity . The unique combination of benzothiazole and benzimidazole moieties in this compound makes it a promising candidate for further research and development .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1,3-dimethylbenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-18-12-8-7-10(9-13(12)19(2)16(18)20)15-17-11-5-3-4-6-14(11)21-15/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEDBYGYJSJYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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